6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Overview
Description
6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the condensation of 6-methoxy-2-aminobenzothiazole with propyl iodide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce production time.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles like thiols, amines, or halides in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antidepressant and anticonvulsant agent.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study enzyme interactions and molecular pathways in biological systems.
Mechanism of Action
The mechanism of action of 6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate neurotransmitter levels by inhibiting the reuptake of serotonin and norepinephrine . This modulation leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in antidepressant and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
- 6-ethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Uniqueness
6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is unique due to its methoxy group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs. The presence of the methoxy group also influences the compound’s solubility and reactivity, making it a valuable candidate for various applications in medicinal and material sciences.
Properties
IUPAC Name |
6-methoxy-3-propyl-1,3-benzothiazol-2-imine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.HI/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h4-5,7,12H,3,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSYLUJRBOLQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)OC)SC1=N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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